molecular formula C15H14O B1361183 9,9-Dimethylxanthene CAS No. 19814-75-6

9,9-Dimethylxanthene

Cat. No.: B1361183
CAS No.: 19814-75-6
M. Wt: 210.27 g/mol
InChI Key: MTVNAPYHLASOSX-UHFFFAOYSA-N
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Description

9,9-Dimethylxanthene is a heterocyclic organic compound with the molecular formula C15H14O. It is a derivative of xanthene, characterized by the presence of two methyl groups at the 9th position of the xanthene ring. This compound is known for its stability and is used as a building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,9-Dimethylxanthene can be synthesized through several methods. One common approach involves the reaction of diphenyl ether with acetone in the presence of a strong acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through recrystallization, and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 9,9-Dimethylxanthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include xanthone derivatives, dihydro derivatives, and various substituted xanthenes .

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
Research has demonstrated that derivatives of 9,9-dimethylxanthene exhibit potent antiparasitic properties. A study synthesized several derivatives and evaluated them against trypanothione reductase and various parasitic organisms, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. One compound showed remarkable activity with effective doses (ED50) of 0.02 µM for Trypanosoma brucei, 0.48 µM for Trypanosoma cruzi, and 0.32 µM for Leishmania donovani .

CompoundED50 (µM)Target Parasite
Compound A0.02Trypanosoma brucei
Compound B0.48Trypanosoma cruzi
Compound C0.32Leishmania donovani

This indicates the potential of this compound derivatives as leads in the development of new antiparasitic drugs.

Photophysical Properties

Room-Temperature Phosphorescence
this compound derivatives have been identified as room-temperature phosphorescence (RTP) emitters with ultralong lifetimes, making them suitable for applications in bioimaging and security technologies. The phosphorescent properties can be tailored by modifying the molecular structure through different substituents .

Emission Characteristics

The RTP lifetimes of various derivatives range significantly:

DerivativeRTP Lifetime (ms)
Derivative X52
Derivative Y601

This tunability allows for targeted applications in fields requiring specific emission characteristics.

Catalysis

Ligand Applications
this compound serves as a bidentate ligand in various catalytic processes. Specifically, the derivative 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene has been utilized in palladium-catalyzed cross-coupling reactions and hydroformylation of alkenes .

Catalytic Performance

The effectiveness of this ligand can be illustrated through its application in the synthesis of heterocycles:

Reaction TypeCatalyst UsedYield (%)
Palladium-Catalyzed C-N Coupling4,5-bis(diphenylphosphino)-9,9-dimethylxanthene85
Hydroformylation of AlkenesSame ligand90

These results underscore the compound's utility in enhancing reaction efficiency and yield.

Coordination Chemistry

Complex Formation
The coordination chemistry involving this compound has led to the development of metal complexes that exhibit unique properties. For instance, copper and silver complexes formed with this ligand have shown promising photophysical properties under varying pressure conditions .

Complex Characteristics

The structural integrity and photophysical behavior of these complexes can be summarized as follows:

Complex TypeMetalPhotophysical Property
Copper ComplexCuEnhanced stability under pressure
Silver ComplexAgUnique emission spectra

Case Studies

Case Study: Antiparasitic Drug Development
A notable case study involved the synthesis of a new derivative based on this compound aimed at treating Chagas disease caused by Trypanosoma cruzi. The compound was tested for its efficacy against various strains and demonstrated a significant reduction in parasite load in vitro.

Case Study: Bioimaging Applications
Another study focused on the application of RTP emitters derived from this compound in bioimaging. The compounds were tested in live cell imaging scenarios where their long-lived phosphorescence allowed for extended observation periods without significant photobleaching.

Mechanism of Action

The mechanism by which 9,9-Dimethylxanthene exerts its effects depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

    Xanthene: The parent compound, lacking the two methyl groups at the 9th position.

    9,9-Dimethyl-4,5-dicarboxyxanthene: A derivative with carboxyl groups at the 4th and 5th positions.

    4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: A brominated derivative with tert-butyl groups.

Uniqueness: 9,9-Dimethylxanthene is unique due to its enhanced stability and reactivity compared to its parent compound, xanthene. The presence of the two methyl groups at the 9th position increases its steric hindrance, which can influence its chemical behavior and interactions with other molecules .

Biological Activity

9,9-Dimethylxanthene is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiparasitic, anticancer, and antimicrobial properties, supported by detailed research findings and data tables.

Antiparasitic Activity

One of the most notable biological activities of this compound derivatives is their antiparasitic effects. A study synthesized various derivatives and evaluated their efficacy against several parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. The results indicated high in vitro activity for some derivatives, with effective doses (ED50) as low as 0.02 µM for T. brucei, 0.48 µM for T. cruzi, and 0.32 µM for L. donovani . These findings suggest that modifications to the xanthene structure can enhance antiparasitic potency.

Derivative Target Parasite ED50 (µM)
Compound ATrypanosoma brucei0.02
Compound BTrypanosoma cruzi0.48
Compound CLeishmania donovani0.32

Anticancer Activity

Recent investigations have also focused on the anticancer potential of this compound derivatives. Metal complexes formed with this compound have shown dual activity against cancer cells and bacterial infections. For instance, a study demonstrated that certain copper (Cu(I)) and silver (Ag(I)) complexes exhibited significant anticancer activity against various cell lines, including A549 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The most potent complex induced apoptosis in A549 cells, as evidenced by flow cytometry analysis .

Complex Cancer Cell Line Activity
Complex 1A549Induced apoptosis
Complex 2MCF7Moderate inhibition
Complex 3PC3High anti-proliferative effect

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively. Research indicates that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies revealed that some complexes could effectively inhibit the growth of E. coli and other pathogenic bacteria . The ability to scavenge free radicals further supports their potential in preventing oxidative stress-related damage.

The mechanisms underlying the biological activities of this compound derivatives are complex and vary depending on the specific structural modifications made to the xanthene core. For instance:

  • Antiparasitic Mechanism : The lack of correlation between inhibitory activity against trypanothione reductase (TR) and ED50 values suggests that TR may not be the primary target for antiparasitic action .
  • Anticancer Mechanism : The ability of certain metal complexes to intercalate with DNA indicates a potential mechanism for their anticancer effects .
  • Antimicrobial Mechanism : The accumulation of silver ions in bacterial periplasm has been linked to the antibacterial efficacy observed in some studies .

Case Studies

  • Synthesis and Evaluation of Derivatives : A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities against multiple targets, highlighting the versatility of this compound .
  • Metal Complexes : Research into Cu(I) and Ag(I) complexes demonstrated their dual functionality in targeting both cancerous cells and bacteria, showcasing the multifaceted applications of this compound in therapeutic contexts .

Properties

IUPAC Name

9,9-dimethylxanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVNAPYHLASOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2OC3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345781
Record name 9,9-Dimethylxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19814-75-6
Record name 9,9-Dimethyl-9H-xanthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19814-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9-Dimethylxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Dimethylxanthene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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